Methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate
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Overview
Description
Methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate is an organic compound with the molecular formula C8H6O4 It is characterized by a cyclohexadiene ring with two ketone groups at positions 5 and 6, and a carboxylate ester group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate typically involves the bromination of methyl 1,3-cyclohexadiene-1-carboxylate, followed by debromination using zinc dust . Another method includes the epoxidation of methyl trans-5,6-diacetoxy-1,3-cyclohexadiene-1-carboxylate with peracid, which selectively yields two 3,4-monoepoxides .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Ester derivatives with various functional groups.
Scientific Research Applications
Methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of shikimic acid derivatives.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s ketone groups can participate in redox reactions, while the carboxylate ester group can undergo hydrolysis or substitution reactions. These interactions can affect enzyme activity and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,6-dioxocyclohexa-1,4-diene-1-carboxylate
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid
- 3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid dianhydride
Uniqueness
Methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate is unique due to its specific arrangement of functional groups, which allows for distinct chemical reactivity and potential applications in various fields. Its structure enables selective reactions that are not possible with similar compounds.
Properties
CAS No. |
93081-07-3 |
---|---|
Molecular Formula |
C8H6O4 |
Molecular Weight |
166.13 g/mol |
IUPAC Name |
methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C8H6O4/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 |
InChI Key |
MXQZGPIJJSPDJK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=O)C1=O |
Origin of Product |
United States |
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